(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., is a complex chemical compound that serves as an intermediate in the synthesis of amphoteronolide B, a glycon form of amphotericin B. Amphotericin B is a well-known polyene macrolide antibiotic used primarily for its antifungal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the bicyclic structure. The compound is typically synthesized through a series of reactions involving the use of protecting groups such as triethylsilyl and fluorenylmethoxycarbonyl.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with the necessary facilities for handling complex organic synthesis. The process involves stringent reaction conditions, including controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., involves its interaction with fungal cell membranes. The compound binds to ergosterol, a key component of fungal cell membranes, forming pores that lead to cell leakage and ultimately cell death. This mechanism is similar to that of amphotericin B, which also targets ergosterol in fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Amphoteronolide B
Amphotericin B: The parent compound, known for its antifungal properties.
Properties
Molecular Formula |
C117H211NO19Si9 |
---|---|
Molecular Weight |
2188.7 g/mol |
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C117H211NO19Si9/c1-33-138(34-2,35-3)129-96-82-83-104(132-141(42-10,43-11)44-12)105(133-142(45-13,46-14)47-15)86-98(131-140(39-7,40-8)41-9)88-117(123-32)89-107(134-143(48-16,49-17)50-18)109(114(120)121)106(128-117)85-95(77-71-69-67-65-63-61-60-62-64-66-68-70-76-91(28)111(135-144(51-19,52-20)53-21)92(29)93(30)125-108(119)87-97(84-96)130-139(36-4,37-5)38-6)127-115-113(137-146(57-25,58-26)59-27)110(112(94(31)126-115)136-145(54-22,55-23)56-24)118-116(122)124-90-103-101-80-74-72-78-99(101)100-79-73-75-81-102(100)103/h60-81,91-98,103-107,109-113,115H,33-59,82-90H2,1-32H3,(H,118,122)(H,120,121)/b61-60+,64-62+,65-63+,68-66+,69-67+,76-70+,77-71+/t91-,92-,93-,94+,95-,96+,97+,98-,104+,105+,106-,107-,109-,110-,111+,112+,113-,115-,117+/m0/s1 |
InChI Key |
RWWPTVXOZAIFDS-MFMDZWBGSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1CC[C@H]([C@@H](C[C@@H](C[C@@]2(C[C@@H]([C@H]([C@@H](O2)C[C@H](/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]([C@H]([C@H]([C@@H](OC(=O)C[C@@H](C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)O)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Canonical SMILES |
CC[Si](CC)(CC)OC1CCC(C(CC(CC2(CC(C(C(O2)CC(C=CC=CC=CC=CC=CC=CC=CC(C(C(C(OC(=O)CC(C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)OC3C(C(C(C(O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)O)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.